![molecular formula C9H14ClNO B187874 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride CAS No. 181880-42-2](/img/structure/B187874.png)
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is an analytical reference standard categorized as a piperazine . This compound is intended for research and forensic applications .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is represented by the formula C11H16N2O • HCl . The InChI code for this compound is InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride include a refractive index of n20/D 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Antihypertensive Drugs
The compound is used in the synthesis of urapidil, an antihypertensive drug. It reacts with oxetane under specific catalysts to form a key intermediate, γ-amino alcohol, which is beneficial for large-scale production .
Analytical Methods for Airborne Compounds
It serves as a reagent in temperature-programmed packed capillary LC methods for screening and determining derivatives of airborne compounds like toluene diisocyanate and hexamethylenediisocyanate .
Chemoselective Protecting Groups
The compound’s derivatives are utilized as chemoselective protecting groups that can regenerate free amines after deprotection, offering stability under various conditions .
Precursor for Organic Synthesis
It acts as a precursor in alkylation reactions to synthesize other organic compounds, demonstrating its versatility in chemical synthesis .
Proteomics Research
This compound is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .
Synthesis of Tertiary Phosphines
Although not directly mentioned, similar compounds are used in the synthesis of tertiary phosphines, which are essential in various chemical reactions .
Formation of Complex Organic Structures
It is involved in forming complex organic structures like [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride, which may have further research applications .
Mechanism of Action
Target of Action
It is related to urapidil, a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is known to act as an α-blocker and can cross the blood-brain barrier to activate the 5HT-1A receptor .
Mode of Action
Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Urapidil’s unique mechanism can prevent reflex tachycardia in patients .
Result of Action
Its related compound urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Action Environment
The synthesis of related compounds involves specific conditions such as the use of certain catalysts and solvents .
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSDCCXFZHIKQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride |
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